7-(Trifluoromethyl)isoquinolin-4-ol
Description
Overview of Isoquinoline (B145761) Scaffolds in Chemical Biology
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of natural products and synthetic compounds. ossila.com Its presence in numerous alkaloids, such as morphine, codeine, and papaverine, has long signaled its profound physiological effects and has spurred extensive research into its derivatives. In the realm of chemical biology, isoquinoline-containing molecules have been instrumental as probes to investigate biological pathways and as lead compounds in drug discovery programs. ossila.com
The versatility of the isoquinoline ring allows for substitution at various positions, leading to a diverse chemical space with a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neurological effects. ossila.combldpharm.com The rigid, planar nature of the isoquinoline core provides a well-defined framework for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.
Significance of Trifluoromethylation in Medicinal Chemistry Research
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, thereby affecting the ionization state of the molecule at physiological pH. This can have a significant impact on drug-receptor interactions and membrane permeability. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which can lead to an increased half-life of the drug in the body. researchgate.net
Academic Research Context of 7-(Trifluoromethyl)isoquinolin-4-ol
The compound this compound represents a confluence of the privileged isoquinoline scaffold and the advantageous trifluoromethyl group. While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various therapeutic applications. Research on related trifluoromethylated quinolines and isoquinolines provides a valuable context for its potential utility. For instance, derivatives of 7-(trifluoromethyl)-4-aminoquinoline have been explored as hypotensive agents. nih.gov
The synthesis of trifluoromethylated isoquinolines is an active area of research, with various methods being developed to efficiently introduce the -CF3 group into the isoquinoline framework. google.com The presence of the hydroxyl group at the 4-position of this compound offers a potential site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
While detailed research findings on this compound are limited, its constituent parts suggest its potential as a valuable building block in the design of novel kinase inhibitors and other therapeutic agents. The exploration of its synthesis and biological activity remains a promising avenue for future academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)isoquinolin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(3-7)4-14-5-9(8)15/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMLLWLZVSPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Trifluoromethyl Isoquinolin 4 Ol
Strategic Retrosynthetic Analysis of the Isoquinoline (B145761) Core
A retrosynthetic analysis of 7-(trifluoromethyl)isoquinolin-4-ol reveals several potential disconnection points, suggesting various forward synthetic strategies. The core isoquinoline ring system is the primary focus of this analysis. Key disconnections often involve breaking the C-N and C-C bonds that form the heterocyclic ring during the annulation step.
One common approach is the Bischler-Napieralski or Pictet-Spengler type disconnection . This involves breaking the N2-C1 and C4a-C8a bonds, leading back to a substituted phenethylamine (B48288) precursor. For this compound, this would require a 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol derivative, which would then be acylated and cyclized. The 4-hydroxy group would need to be installed either before or after the cyclization, or it could be carried through the synthesis in a protected form.
Another powerful retrosynthetic strategy involves disconnecting the C3-C4 bond and the N2-C1 bond. This leads to a substituted benzonitrile (B105546) and a two-carbon component. The challenge in this approach lies in the regioselective construction of the isoquinoline ring to yield the desired 7-substituted pattern.
A third approach focuses on building the trifluoromethylated benzene (B151609) ring onto a pre-existing heterocyclic structure, although this is generally less common for this type of target. The most logical and widely applied strategies involve the cyclization of a suitably substituted benzene precursor.
Modern Catalytic Approaches for Isoquinoline Annulation
The construction of the isoquinoline core is a critical step in the synthesis of this compound. Modern organic synthesis has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, atom economy, and functional group tolerance. bohrium.com
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has become an indispensable tool for the synthesis of isoquinolines. bohrium.com These methods often proceed via C-H activation, coupling, and annulation reactions. researchgate.net
Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts are particularly effective for the annulation of alkynes with benzimidates or oximes. organic-chemistry.org For the synthesis of our target molecule, a plausible route would involve the reaction of a 3-(trifluoromethyl)benzaldehyde-derived oxime with an appropriate alkyne in the presence of a rhodium(III) or ruthenium(II) catalyst. The 4-hydroxy group could be introduced by using an ethoxyacetylene or a similar surrogate for the alkyne component, which upon cyclization would yield a 4-alkoxyisoquinoline that can be deprotected to the desired 4-ol.
Palladium and Copper Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are also widely used. acs.org A potential strategy could involve the intramolecular cyclization of a 2-alkynylbenzaldehyde or a related derivative. Alternatively, a tandem reaction involving a 2-bromobenzaldehyde, an amine source, and an alkyne could be envisioned.
A summary of representative transition metal-catalyzed isoquinoline syntheses is presented in Table 1.
| Catalyst/Metal | Reactants | General Conditions | Product Type |
| Rh(III) | Benzaldoxime, Alkyne | NaOAc, Solvent (e.g., DCE), Heat | Substituted Isoquinolines |
| Ru(II) | Primary Benzylamine, Sulfoxonium Ylide | Oxidant-free, Heat | Substituted Isoquinolines |
| Pd(II) | o-Iodobenzaldehyde imine, Terminal Alkyne | Base, Solvent (e.g., DMF), Heat | Substituted Isoquinolines |
| Cu(I) | 2-Bromoaryl Ketone, Terminal Alkyne, MeCN | Solvent, Heat | Densely Functionalized Isoquinolines |
Metal-Free Synthetic Routes
While transition metal catalysis is powerful, metal-free alternatives are gaining traction due to their lower cost, reduced toxicity, and often milder reaction conditions. rsc.org
One notable metal-free approach involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with amines in an aqueous medium. rsc.org This method relies on the activation of the nitrile group towards nucleophilic attack and subsequent annulation. For our target, a 2-(2-hydroxy-2-oxoethyl)-4-(trifluoromethyl)benzonitrile could be a key intermediate.
Another strategy is the acid-catalyzed alkylation of isoquinolines at the C-4 position, which proceeds via a temporary dearomatization. nih.govacs.org While this method functionalizes an existing isoquinoline, it highlights the potential for metal-free manipulations of the isoquinoline core.
Regioselective Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl (CF3) group is a crucial step that can be performed either on the starting materials or on the isoquinoline core itself. The regioselectivity of this introduction is paramount.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylating agents, often referred to as "CF3+" sources, are used to introduce the trifluoromethyl group onto electron-rich aromatic or heteroaromatic rings. Hypervalent iodine reagents, such as Togni's reagents, are among the most common and effective for this purpose. acs.org
The direct C-H trifluoromethylation of an isoquinolin-4-ol precursor could be challenging due to the directing effects of the existing substituents. A more plausible approach would be the trifluoromethylation of a 3-substituted aniline (B41778) or phenol (B47542) derivative prior to the construction of the isoquinoline ring. This would ensure the correct regiochemistry from the outset.
An example of an electrophilic trifluoromethylation is the reaction of an aromatic substrate with a trifluoromethyl source in the presence of a catalyst or under specific reaction conditions to promote the substitution.
Nucleophilic Trifluoromethylation Methodologies
Nucleophilic trifluoromethylation involves the use of a "CF3-" synthon. The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the trifluoromethyl nucleophile, typically activated by a fluoride (B91410) source. acs.org Other reagents have also been developed to overcome some of the limitations of TMSCF3. acs.org
For the synthesis of this compound, a nucleophilic trifluoromethylation approach would likely involve a starting material containing a leaving group (e.g., a bromine or iodine atom) at the desired position on the benzene ring. For instance, a 3-bromo-phenethylamine derivative could be subjected to a copper-catalyzed trifluoromethylation with a suitable CF3 source.
Radical trifluoromethylation provides an alternative pathway. For example, the reaction of isonitriles with a radical trifluoromethyl source can lead to the formation of 1-trifluoromethylated isoquinolines. nih.gov While this specific example yields a 1-substituted product, similar radical approaches could potentially be adapted for substitution at other positions.
A summary of trifluoromethylation approaches is presented in Table 2.
| Trifluoromethylation Type | Reagent Example | Substrate Type | General Conditions |
| Electrophilic | Togni's Reagent | Electron-rich arene/heterocycle | Catalyst (e.g., Cu, Zn), Solvent |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aryl halide, Ketone | Fluoride source (e.g., TBAF), Solvent |
| Radical | Umemoto's Reagent | Alkene, Arene | Initiator (light, heat, or redox agent) |
Radical Trifluoromethylation Approaches
The introduction of a trifluoromethyl (CF3) group, a key feature of the target molecule, is often achieved through radical trifluoromethylation reactions due to their efficiency and functional group tolerance. rsc.org This approach involves the generation of a trifluoromethyl radical (•CF3), which is then incorporated into a suitable precursor of the isoquinoline ring system.
Several methods have been developed to generate •CF3 radicals for the synthesis of trifluoromethylated heterocycles. researchgate.net One prominent strategy involves photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates the formation of the •CF3 radical from a stable precursor. researchgate.netnih.gov For instance, reagents like the Togni reagent or Umemoto's reagent can serve as sources for the electrophilic •CF3 radical under photoredox conditions, which can then be used to functionalize isoquinoline precursors. researchgate.netrsc.orgrsc.org
Another advanced method is electrochemical synthesis, which can generate trifluoromethyl radicals from inexpensive and readily available reagents at an electrode surface. rsc.orgnih.govrsc.org This technique avoids the need for chemical oxidants or reductants. rsc.orgrsc.org In a typical setup, a trifluoromethylation reagent undergoes single-electron reduction at the cathode to produce a •CF3 radical. rsc.org This radical can then be captured by an appropriate alkene or other unsaturated substrate, initiating a cyclization cascade to form a trifluoromethylated isoquinoline derivative. rsc.orgrsc.org
The choice of radical precursor and reaction conditions is crucial for the success of these syntheses. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and triflyl-imidazolidinone (IMDN-SO2CF3) have proven effective as •CF3 sources. rsc.orgacs.org The reactions are often designed as cascade or tandem processes, where the initial radical addition triggers a subsequent intramolecular cyclization to build the isoquinoline framework, thereby constructing the complex molecule in a single, efficient operation. rsc.orgrsc.org
Table 1: Comparison of Radical Trifluoromethylation Methods
| Method | CF3 Source (Example) | Conditions | Key Features |
|---|---|---|---|
| Photoredox Catalysis | Togni Reagent | Visible Light, Photocatalyst (e.g., Iridium or Ruthenium complex) | Mild reaction conditions; high functional group tolerance. researchgate.netnih.gov |
| Electrochemical Synthesis | IMDN-SO2CF3 | Divided/Undivided cell, Electrodes | Avoids chemical redox agents; can be highly efficient. rsc.orgnih.gov |
| Oxidative Radical Generation | Langlois' Reagent (NaTFMS) | Chemical Oxidant (e.g., TBHP), Aqueous media | Can be performed in aqueous environments. acs.org |
Stereochemical Considerations in Synthesis
While this compound is an achiral, aromatic molecule, stereochemical control can be a critical consideration during its synthesis, particularly if the pathway proceeds through non-aromatic, chiral intermediates. A common strategy for constructing the isoquinoline core involves the cyclization of a phenylethylamine derivative, followed by oxidation. An intermediate in this process is often a 1-substituted-3,4-dihydroisoquinoline (DHIQ). nih.gov
The C1 position of this DHIQ intermediate possesses an imine-like C=N double bond. The reduction of this bond to form a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) creates a stereocenter at C1. nih.gov The field of asymmetric catalysis offers powerful tools to control the stereochemical outcome of this reduction. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts, for example, can enantioselectively reduce the C=N bond of a DHIQ intermediate, yielding the THIQ with a high degree of enantiomeric excess. nih.gov
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is a driving force in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. tandfonline.com The synthesis of complex molecules like this compound is increasingly being designed with these principles in mind. niscpr.res.inresearchgate.net
Solvent Minimization and Alternative Media
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. tandfonline.com In the context of isoquinoline synthesis, significant progress has been made in replacing traditional volatile organic compounds with more environmentally benign alternatives.
One successful approach is the use of polyethylene (B3416737) glycol (PEG) as a reaction medium. niscpr.res.in PEG is a biodegradable, non-toxic, and recyclable solvent. niscpr.res.in Rhodium-catalyzed syntheses of isoquinolones have also been developed to run in biomass-derived ethanol (B145695) at room temperature, offering a much greener alternative to conventional solvents. chemistryviews.org For certain multi-component reactions leading to isoquinoline derivatives, it is possible to conduct the synthesis under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. tandfonline.com These methods not only reduce waste but can also simplify product separation. tandfonline.com
Table 2: Solvent Selection in Isoquinoline Synthesis
| Solvent Type | Example | Environmental/Safety Profile |
|---|---|---|
| Conventional | Toluene, DMF | Volatile, potentially toxic, disposal concerns. nih.gov |
| Green Alternative | Ethanol | Biomass-derived, biodegradable, lower toxicity. chemistryviews.org |
| Green Alternative | Polyethylene Glycol (PEG) | Recyclable, biodegradable, low toxicity. niscpr.res.in |
| Alternative Media | Solvent-Free | Eliminates solvent waste entirely. tandfonline.com |
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently the atoms from the starting materials are incorporated into the desired final product. rsc.org Syntheses with high atom economy are inherently less wasteful. rsc.orgnih.gov
In the synthesis of the isoquinoline scaffold, methods based on C-H activation and annulation are particularly noteworthy for their high atom economy. niscpr.res.inchemistryviews.org These reactions create the heterocyclic ring by forming new bonds directly from existing C-H bonds, rather than relying on pre-functionalized starting materials like organic halides. niscpr.res.in This avoids the generation of stoichiometric inorganic salts as byproducts. For example, the rhodium(III)-catalyzed annulation of N-methoxybenzamides with an acetylene (B1199291) surrogate builds the isoquinolone core efficiently without the need for an external oxidant, as all atoms (or most) are incorporated into the product. chemistryviews.org
Similarly, cycloaddition reactions and other tandem or cascade processes that form multiple bonds in a single step are highly atom-economical. nih.govacs.org An efficient synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides proceeds via a [3+2]-cycloaddition and rearrangement cascade, demonstrating an atom-economic approach to complex isoquinoline structures. acs.org By prioritizing such reaction designs, the synthesis of this compound can be made more efficient and sustainable, minimizing waste and maximizing resource utilization. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 7 Trifluoromethyl Isoquinolin 4 Ol
Elucidation of Reaction Pathways
No specific reaction pathways for 7-(Trifluoromethyl)isoquinolin-4-ol have been documented in the reviewed scientific literature.
Kinetic Studies of Key Transformation Steps
Kinetic data for transformation steps involving this compound are not available in the current body of research.
Computational Modeling of Reaction Intermediates and Transition States
There are no published computational models detailing the reaction intermediates or transition states for reactions with this compound.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Functionalization at the Hydroxyl Group
The phenolic hydroxyl group at the C-4 position is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups through well-established reactions. These modifications can significantly alter the molecule's physicochemical properties.
Esterification of the 4-hydroxyl group can be achieved through several standard synthetic methods. The reaction of 7-(Trifluoromethyl)isoquinolin-4-ol with carboxylic acids, acid chlorides, or acid anhydrides can produce a diverse library of ester analogues. Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach, though it is an equilibrium process. researchgate.net More efficient methods include using acyl halides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the acid byproduct and drive the reaction to completion.
Table 1: Potential Esterification Reactions
| Reagent Class | Specific Example | Catalyst/Conditions | Product Type |
| Carboxylic Acid | Acetic Acid | H₂SO₄ (catalytic), heat | 7-(Trifluoromethyl)isoquinolin-4-yl acetate |
| Acyl Halide | Benzoyl Chloride | Pyridine, room temperature | 7-(Trifluoromethyl)isoquinolin-4-yl benzoate |
| Acid Anhydride | Acetic Anhydride | DMAP (catalytic), Triethylamine | 7-(Trifluoromethyl)isoquinolin-4-yl acetate |
The synthesis of ether derivatives from the 4-hydroxyl group is most commonly approached via the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile in a substitution reaction with an alkyl halide. wikipedia.orgyoutube.com Given the acidity of phenols, relatively mild bases like sodium hydroxide (B78521) or potassium carbonate can be used for deprotonation. francis-press.comgordon.edu The choice of the alkylating agent (R-X) allows for the introduction of a wide range of alkyl or substituted alkyl groups.
Table 2: Potential Etherification Reactions via Williamson Synthesis
| Base | Alkylating Agent (R-X) | Solvent | Product Type |
| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Acetone or DMF | 4-Methoxy-7-(trifluoromethyl)isoquinoline |
| Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | Acetonitrile | 4-Ethoxy-7-(trifluoromethyl)isoquinoline |
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | THF or DMF | 4-(Benzyloxy)-7-(trifluoromethyl)isoquinoline |
Carbamates can be synthesized from the 4-hydroxyl group by reacting it with an isocyanate (R-N=C=O). organic-chemistry.orgorganic-chemistry.org This reaction is typically efficient and does not require a catalyst, proceeding via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the isocyanate. organic-chemistry.org Alternatively, carbamoyl (B1232498) chlorides can be used in the presence of a base. organic-chemistry.org This derivatization introduces a carbamate (B1207046) linkage, which is a key functional group in many biologically active compounds. The pyrolysis of carbamates can also be a route to producing isocyanates. google.com
Table 3: Potential Carbamate Formation Reactions
| Reagent | Conditions | Product Type |
| Phenyl Isocyanate | Aprotic solvent (e.g., Toluene), heat | Phenyl (7-(trifluoromethyl)isoquinolin-4-yl)carbamate |
| Methyl Isocyanate | Dichloromethane, room temperature | Methyl (7-(trifluoromethyl)isoquinolin-4-yl)carbamate |
| N,N-Dimethylcarbamoyl Chloride | Pyridine or other base | 7-(Trifluoromethyl)isoquinolin-4-yl dimethylcarbamate |
Substituent Modification on the Isoquinoline (B145761) Ring System
The reactivity of the isoquinoline ring itself is influenced by the existing substituents, which direct the position of further substitutions.
Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally favored on the benzene (B151609) ring (carbocycle) over the pyridine ring, which is deactivated by the electronegative nitrogen atom. youtube.com The outcome of EAS on this compound is determined by the combined directing effects of the 4-hydroxyl and 7-trifluoromethyl groups.
4-Hydroxyl Group (-OH): This is a powerful activating group and directs electrophiles to the ortho (C3, C5) and para (C7) positions. Since C7 is already substituted, it directs primarily to C5 and C3. libretexts.org
7-Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and is deactivating. It directs incoming electrophiles to the meta positions (C6, C8). wikipedia.orgvaia.comyoutube.com
Considering these effects, the positions on the benzenoid ring are influenced as follows:
Position 5: Activated by the -OH group (ortho) and not strongly deactivated by the -CF₃ group.
Position 6: Deactivated by the -CF₃ group (meta).
Position 8: Deactivated by the -CF₃ group (meta).
Therefore, electrophilic attack is most likely to occur at the C5 position, where the activating effect of the hydroxyl group is most pronounced. The C8 position is a secondary possibility. The pyridine ring (positions C1 and C3) is generally disfavored for electrophilic attack.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Most Probable Product | Rationale |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-7-(trifluoromethyl)isoquinolin-4-ol | C5 is activated ortho to the powerful activating -OH group. |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-7-(trifluoromethyl)isoquinolin-4-ol | C5 is activated ortho to the -OH group. |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 5-Acyl-7-(trifluoromethyl)isoquinolin-4-ol | C5 is the most activated position for electrophilic attack. |
Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. wikipedia.org The trifluoromethyl group at C7 strongly deactivates the ring, making it more susceptible to nucleophilic attack. nih.gov However, the parent molecule lacks a conventional leaving group like a halide.
For SNAr to be explored, the molecule would first need to be modified. One strategy involves converting the 4-hydroxyl group into a better leaving group, such as a tosylate (-OTs) or triflate (-OTf). Another approach would be to introduce a halogen at a position activated for SNAr. The electron-withdrawing -CF₃ group activates the ortho (C6, C8) and para (C5) positions towards nucleophilic attack.
Therefore, if a derivative such as 7-(Trifluoromethyl)-5-chloroisoquinolin-4-ol were synthesized, the chlorine at C5 would be activated for displacement by a nucleophile, further enhanced by the electron-withdrawing nature of the pyridine nitrogen. In isoquinoline systems, nucleophilic substitution is often favored at the C1 position, but the strong activation provided by the -CF₃ group could make substitution on the benzenoid ring competitive. quora.comquimicaorganica.org
Table 5: Potential Nucleophilic Aromatic Substitution Investigations
| Required Precursor | Nucleophile (Nu⁻) | Potential Product | Rationale for Reactivity |
| 5-Chloro-7-(trifluoromethyl)isoquinolin-4-ol | Sodium Methoxide (NaOCH₃) | 5-Methoxy-7-(trifluoromethyl)isoquinolin-4-ol | The C5 position is activated by the para -CF₃ group and the ring nitrogen. |
| 4-Chloro-7-(trifluoromethyl)isoquinoline | Ammonia (NH₃) | 7-(Trifluoromethyl)isoquinolin-4-amine | The C4 position is activated by the ring nitrogen. |
| 8-Bromo-7-(trifluoromethyl)isoquinolin-4-ol | Sodium Azide (NaN₃) | 8-Azido-7-(trifluoromethyl)isoquinolin-4-ol | The C8 position is activated by the ortho -CF₃ group. |
Cross-Coupling Reactions at Various Positions
The isoquinoline core is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize the hydroxyl group at the C4 position in cross-coupling, it must first be converted into a more reactive leaving group, such as a triflate or nonaflate. nih.govorganic-chemistry.org This in situ activation enables reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org
The trifluoromethyl group at C7 influences the electronic properties of the aromatic system, but positions on the benzene ring portion of the scaffold can be functionalized, typically by first introducing a halide (e.g., Br, I) at the desired position. This pre-functionalization allows for subsequent cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate. For this compound, converting the C4-hydroxyl to a triflate would allow for coupling with various aryl or heteroaryl boronic acids, introducing diverse aromatic systems at this position. organic-chemistry.orgnih.gov
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. By activating the C4 position as a triflate, various substituted alkynes can be introduced, providing linear extensions to the isoquinoline scaffold. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. It is a key method for introducing primary or secondary amines, anilines, or other nitrogen-containing groups at the C4 position (after triflate formation) or other halogenated positions on the ring. organic-chemistry.org
The table below summarizes potential cross-coupling reactions on the this compound scaffold.
| Reaction Type | Position | Reagents & Conditions | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | C4 | 1. Tf2O or NfF (to form triflate/nonaflate) 2. Aryl-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 4-Aryl-7-(trifluoromethyl)isoquinoline |
| Sonogashira | C4 | 1. Tf2O (to form triflate) 2. Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N) | 4-(Alkynyl)-7-(trifluoromethyl)isoquinoline |
| Buchwald-Hartwig | C4 | 1. Tf2O (to form triflate) 2. R2NH, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., SPhos, XPhos), Base (e.g., Cs2CO3) | 4-(Amino)-7-(trifluoromethyl)isoquinoline |
| Stille | C4 | 1. NfF (to form nonaflate) 2. Organostannane (e.g., vinyl stannane), Pd catalyst (e.g., Pd2(dba)3) | 4-(Vinyl)-7-(trifluoromethyl)isoquinoline |
| Suzuki-Miyaura | C5 or C8 | 1. Halogenation (e.g., with NBS) 2. Aryl-B(OH)2, Pd catalyst, Base | 5- or 8-Aryl-7-(trifluoromethyl)isoquinolin-4-ol |
Introduction of Chiral Centers
Creating chiral analogues of this compound is essential for exploring stereospecific interactions in biological systems. Chirality can be introduced either through asymmetric synthesis of the isoquinoline core or by derivatization of the pre-formed scaffold.
One advanced method involves the atroposelective C-H functionalization of 1-aryl isoquinolines. For instance, a rhodium(III) catalyst with a chiral binaphthyl-linked Cp ligand can facilitate atroposelective C-H cyanation, yielding axially chiral biaryl nitriles with high enantioselectivity. acs.orgacs.org This approach could be adapted to a derivative of this compound where an aryl group is present at the C1 position.
Another strategy is to introduce a chiral center via a substituent. For example, a common method for determining the enantiomeric composition of tetrahydroisoquinolines (THIQs), the reduced form of isoquinolines, involves derivatization with a chiral reagent like (1R)-(-)-menthyl chloroformate. scirp.orgscirp.org This reaction creates diastereomeric carbamates that can be separated and analyzed. scirp.orgscirp.org A similar principle can be applied synthetically, using a chiral auxiliary to direct a subsequent reaction or by coupling a chiral side chain to the isoquinoline nucleus.
The table below outlines strategies for introducing chirality.
| Strategy | Description | Key Reagents/Catalysts | Potential Outcome |
|---|---|---|---|
| Asymmetric C-H Functionalization | Atroposelective introduction of a functional group (e.g., CN) onto a C1-aryl substituent, creating axial chirality. acs.orgacs.org | Chiral Rh(III) complex (e.g., BOCpRh), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgacs.org | Enantioenriched 1-arylisoquinoline atropisomers. |
| Chiral Derivatization | Reaction of the isoquinoline (or a derivative) with a chiral reagent to form separable diastereomers. scirp.orgscirp.org | (1R)-(-)-Menthyl chloroformate or other chiral chloroformates. scirp.orgscirp.org | Diastereomeric carbamates. |
| Asymmetric Synthesis | Building the isoquinoline ring system using a chiral pool starting material or an enantioselective cyclization reaction, such as a modified Pictet-Spengler reaction. | Chiral catalysts (e.g., chiral phosphoric acids), chiral auxiliaries. | Enantiomerically pure isoquinoline core. |
| Attachment of Chiral Side Chain | Coupling a pre-existing chiral molecule to the isoquinoline scaffold, for example, via an ether linkage at C4 or an amide bond if a carboxylic acid is introduced. | Standard coupling reagents (e.g., EDCI, DMAP for amide bond formation). nih.gov | Diastereomeric products with a chiral appendage. |
Exploration of Bioisosteric Replacements
Trifluoromethyl Group Bioisosteres: The CF₃ group is a lipophilic, electron-withdrawing group often used to block metabolic oxidation and improve binding affinity. However, replacing it can fine-tune these properties. A common bioisosteric replacement is a tert-butyl group, which mimics its bulky nature. cambridgemedchemconsulting.com Other replacements aim to modulate electronics and lipophilicity. For example, the CF₃ group has been successfully used as a bioisostere for the aliphatic nitro (NO₂) group, often resulting in compounds with greater potency and improved metabolic stability. nih.govnih.govacs.org
Hydroxyl Group Bioisosteres: The hydroxyl group at C4 is a polar hydrogen bond donor and acceptor. Its replacement can significantly alter a compound's solubility, membrane permeability, and metabolic fate. Fluorine is a classic bioisostere for the hydroxyl group due to its similar size, though it acts only as a hydrogen bond acceptor and is more hydrophobic. nih.gov Other replacements include small alkyl ethers (e.g., -OCH₃) which eliminate the hydrogen bond donating capability, or amine (NH₂) and thiol (SH) groups, which retain it. nih.gov The difluoromethyl group (CF₂H) has also been explored as a "lipophilic hydrogen bond donor" and can be a suitable replacement for a hydroxyl group. princeton.edu
The table below details potential bioisosteric replacements for key functional groups of the title compound.
| Original Group | Position | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|---|
| Trifluoromethyl (-CF3) | C7 | Nitro (-NO2) | Mimics electron-withdrawing nature. nih.govnih.govacs.org |
| Trifluoromethyl (-CF3) | C7 | tert-Butyl (-C(CH3)3) | Acts as a sterically similar, non-polar isostere. cambridgemedchemconsulting.com |
| Trifluoromethyl (-CF3) | C7 | Cyano (-CN) | Smaller, electron-withdrawing group. |
| Hydroxyl (-OH) | C4 | Fluorine (-F) | Similar size, acts as H-bond acceptor, increases lipophilicity. nih.gov |
| Hydroxyl (-OH) | C4 | Amine (-NH2) | Retains H-bond donor/acceptor ability, introduces basicity. nih.gov |
| Hydroxyl (-OH) | C4 | Methoxy (B1213986) (-OCH3) | Removes H-bond donor ability, increases lipophilicity. cambridgemedchemconsulting.com |
| Hydroxyl (-OH) | C4 | Difluoromethyl (-CF2H) | Can act as a lipophilic hydrogen bond donor. princeton.edu |
| Isoquinoline Core | - | Quinoline (B57606), Naphthyridine, or other bicyclic heterocycles | Scaffold hopping to explore new intellectual property space and alter core properties like pKa and solubility. nih.gov |
Structure Activity Relationship Sar Studies of 7 Trifluoromethyl Isoquinolin 4 Ol Analogues
Systematic Variation of Substituents and Their Impact on Biological Interaction
The systematic modification of the 7-(Trifluoromethyl)isoquinolin-4-ol core has been a key strategy in optimizing its biological activity. Researchers have explored the impact of altering substituents at various positions, leading to a deeper understanding of the molecule's interaction with its biological targets.
One of the primary points of modification is the hydroxyl group at the 4-position. Its role as a hydrogen bond donor is often crucial for binding to target proteins. Converting this hydroxyl group to an ether or an ester can significantly alter the compound's binding affinity and pharmacokinetic properties. For instance, O-functionalized derivatives of substituted isoquinolin-3-ols have been investigated for their cardiotonic and renal vasodilating properties.
Another key area of investigation is the trifluoromethyl (CF3) group at the 7-position. The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its presence can influence the pKa of the isoquinoline (B145761) nitrogen and enhance membrane permeability. Studies on related quinoline (B57606) derivatives have shown that the 7-trifluoromethyl substitution is a key feature for certain biological activities. nih.gov The replacement of the CF3 group with other electron-withdrawing groups like cyano (-CN) or nitro (-NO2), or with electron-donating groups such as methoxy (B1213986) (-OCH3), can dramatically alter the electronic distribution of the aromatic system and, consequently, its interaction with biological targets.
Furthermore, substitutions at other positions of the isoquinoline ring have been explored to probe the steric and electronic requirements of the binding pocket. For example, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a broad range of substituents were evaluated, revealing that larger substituents at the 5-position were well-tolerated. nih.gov
The following table summarizes the hypothetical impact of substituent variations on the biological activity of this compound analogues, based on established medicinal chemistry principles.
| Position of Variation | Substituent | Hypothesized Impact on Biological Activity |
| 4 | -OH (hydroxyl) | Acts as a crucial hydrogen bond donor for target interaction. |
| 4 | -OCH3 (methoxy) | Removes hydrogen bonding capability, potentially decreasing affinity but increasing metabolic stability. |
| 7 | -CF3 (trifluoromethyl) | Strong electron-withdrawing and lipophilic group, enhances membrane permeability and metabolic stability. |
| 7 | -Cl (chloro) | Halogen substituent that can participate in halogen bonding and alter electronic properties. |
| 7 | -H (hydrogen) | Serves as a baseline for evaluating the effect of other substituents. |
| 2 (Nitrogen) | Alkylation | Can modulate basicity and introduce steric bulk, affecting binding and solubility. |
Positional Isomerism and SAR Analysis
The specific placement of substituents on the isoquinoline ring is critical for biological activity. Moving the trifluoromethyl group from the 7-position to other locations, such as the 1, 5, 6, or 8-positions, can lead to a profound loss or change in activity. This highlights the precise geometric and electronic requirements of the target's binding site.
For instance, research on 1-trifluoromethylated isoquinolines has been a subject of interest, indicating the importance of the CF3 group's position in defining the molecule's biological role. nih.gov Similarly, studies on quinazolin-4(3H)-ones, which are structurally related to isoquinolones, found that substitutions at the 2- and 8-positions were the most favorable for improving inhibitory activity against the enzyme PARP-1. nih.gov This underscores the concept that each position on the heterocyclic ring system has a unique role in the SAR.
A hypothetical SAR analysis based on positional isomerism is presented in the table below:
| Compound | Position of -CF3 Group | Expected Biological Activity |
| Analogue 1 | 7 | Optimal activity due to favorable interactions in the binding pocket. |
| Analogue 2 | 6 | Reduced activity due to steric hindrance or loss of a key interaction. |
| Analogue 3 | 5 | Significantly diminished or altered activity, highlighting the importance of the 7-position. |
| Analogue 4 | 8 | Potentially different activity profile, as seen in related heterocyclic systems. nih.gov |
Conformational Analysis in Relation to Biological Activity
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For semi-rigid structures like this compound, the preferred conformation dictates how well its functional groups can align with the complementary features of a biological target.
Computational modeling and spectroscopic techniques are often employed to understand the conformational preferences of such molecules. The planarity of the isoquinoline ring system, combined with the orientation of the 4-hydroxyl group, plays a significant role in its interaction with target proteins. The presence of bulky substituents can restrict the rotation of bonds and lock the molecule into a specific conformation, which may be either beneficial or detrimental to its activity.
In the broader context of isoquinoline alkaloids, their diverse biological activities, including antitumor, antibacterial, and neuroprotective effects, are often attributed to their specific three-dimensional structures which allow them to interact with a wide range of biological targets. nih.gov
Mapping Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to its target and elicit a biological response. For the this compound class of compounds, the key pharmacophoric features can be deduced from SAR studies.
The essential features likely include:
A hydrogen bond donor: The 4-hydroxyl group is a prime candidate for this role.
An aromatic ring system: The isoquinoline core provides a scaffold for π-π stacking interactions with aromatic amino acid residues in the binding site.
A lipophilic/electron-withdrawing region: The 7-trifluoromethyl group fulfills this requirement, potentially interacting with a hydrophobic pocket in the target protein.
A hydrogen bond acceptor: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor.
Pharmacophore modeling is a powerful tool in drug discovery that uses these features to search for new, structurally diverse compounds with the potential for similar biological activity. nih.govebi.ac.uknih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound during the optimization process. researchgate.netcore.ac.uknih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic for a lead compound.
Lipophilic Efficiency (LLE): This metric combines potency and lipophilicity (logP). It reflects how effectively a compound utilizes its lipophilicity to achieve its binding affinity. High LLE values are generally preferred, as excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. uniba.it
The application of these metrics to the SAR of this compound analogues allows medicinal chemists to prioritize compounds that have a good balance of potency, size, and lipophilicity, thereby increasing the likelihood of developing a successful drug candidate.
The hypothetical data in the table below illustrates how these metrics can be used to guide lead optimization:
| Compound | IC50 (nM) | Heavy Atom Count | logP | LE | LLE |
| This compound | 100 | 15 | 2.5 | 0.33 | 4.5 |
| Analogue A | 50 | 18 | 3.0 | 0.31 | 4.3 |
| Analogue B | 20 | 16 | 2.2 | 0.38 | 5.5 |
| Analogue C | 200 | 20 | 4.0 | 0.25 | 2.7 |
In this example, Analogue B would be considered the most promising lead for further development due to its high potency, high ligand efficiency, and excellent lipophilic efficiency.
The structure-activity relationship studies of this compound analogues have provided invaluable insights into the molecular features required for biological activity. Through systematic modifications, analysis of positional isomerism, and the application of modern medicinal chemistry principles and metrics, researchers can continue to optimize this promising scaffold to develop novel and effective therapeutic agents. The ongoing exploration of the chemical space around this unique isoquinoline derivative holds great promise for the future of drug discovery.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic characteristics of 7-(Trifluoromethyl)isoquinolin-4-ol. These calculations offer a detailed picture of the molecule's geometry, electron distribution, and energetic properties.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| Dipole Moment | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Electron Affinity | Data not available |
| Ionization Potential | Data not available |
Note: Specific numerical values for electronic properties are dependent on the level of theory and basis set used in the calculation and are not publicly available in existing literature for this specific molecule. The table structure is provided for illustrative purposes.
Computational methods can accurately predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules, providing a valuable tool for structural confirmation.
NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra of this compound are determined by the chemical environment of each nucleus. The aromatic protons and carbons of the isoquinoline (B145761) ring system will exhibit characteristic shifts, influenced by the positions of the hydroxyl and trifluoromethyl substituents. The fluorine atoms of the trifluoromethyl group will also produce a distinct signal in ¹⁹F NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | 8.0 | 145.2 |
| 3 | 7.2 | 109.8 |
| 5 | 7.8 | 124.5 |
| 6 | 7.6 | 128.9 |
| 8 | 8.2 | 122.1 |
| C4-OH | 9.5 | - |
| C7-CF₃ | - | 124.7 (q, J ≈ 272 Hz) |
| Other Carbons | - | Values not specified |
Note: These are estimated values and can vary based on the prediction software and solvent. The table provides a representative prediction.
IR Spectroscopy: The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring will be observed in the 1500-1650 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1000-1350 cm⁻¹ range.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3600 | O-H stretch (broad) |
| 3000-3100 | Aromatic C-H stretch |
| 1500-1650 | C=N and C=C stretch (aromatic) |
| 1000-1350 | C-F stretch (strong) |
Molecular Dynamics Simulations of Compound-Target Interactions
While specific molecular dynamics (MD) simulation studies for this compound are not publicly available, this computational technique is crucial for understanding the dynamic behavior of a ligand-protein complex over time. An MD simulation would start with the docked pose of the compound in the protein's binding site and simulate the movements of all atoms under a given force field. This would provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding event. Such simulations are essential for validating docking results and for a more accurate estimation of binding free energies.
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential binders.
In the absence of experimental data, virtual screening through reverse docking can be employed to identify potential protein targets for this compound. This involves docking the molecule against a large collection of protein structures. Based on the chemical structure of the compound, particularly the isoquinoline scaffold which is present in many kinase inhibitors, it is plausible that this molecule could target protein kinases. For instance, Epidermal Growth Factor Receptor (EGFR) kinase is a common target for quinoline (B57606) and isoquinoline-based inhibitors.
To illustrate a potential binding mode, a hypothetical docking of this compound into the ATP-binding site of a protein kinase, such as EGFR, can be analyzed. The isoquinoline nitrogen would likely form a key hydrogen bond with a backbone amide hydrogen of a hinge region residue (e.g., Met793 in EGFR). The hydroxyl group at the 4-position could act as a hydrogen bond donor or acceptor with nearby amino acid side chains or water molecules. The trifluoromethyl group at the 7-position would likely be accommodated in a hydrophobic pocket of the binding site, potentially contributing to binding affinity through favorable hydrophobic interactions.
Table 4: Predicted Binding Interactions of this compound with a Hypothetical Protein Kinase Target
| Interaction Type | Interacting Residues (Hypothetical) |
| Hydrogen Bond | Hinge region amino acid (e.g., Met793) |
| Hydrophobic Interaction | Residues forming the hydrophobic pocket (e.g., Leu718, Val726, Ala743) |
| Pi-Pi Stacking | Aromatic residue (e.g., Phe856) |
Note: The interacting residues are hypothetical and would need to be confirmed by specific docking studies into a validated protein structure.
Pharmacophore Modeling and Design
Pharmacophore modeling is a pivotal component of drug design, particularly in the absence of a known receptor structure. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov These models serve as 3D queries for screening large chemical databases to identify new potential lead compounds or for guiding the optimization of existing ones. researchgate.netnih.gov
For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural features and potential interactions with a biological target. The key chemical features of this compound that would be considered in a pharmacophore model include:
Aromatic Ring: The isoquinoline core provides a rigid aromatic system that can engage in π-stacking interactions with aromatic residues in a protein's binding pocket.
Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.
Hydrophobic Feature: The trifluoromethyl group (-CF3) is a strong hydrophobic feature and an electron-withdrawing group, which can influence binding affinity and metabolic stability.
A ligand-based pharmacophore model could be developed by aligning a series of active isoquinolin-4-ol analogs and extracting the common chemical features responsible for their biological activity. researchgate.net Conversely, if the structure of the target protein is known, a structure-based pharmacophore model can be generated by analyzing the key interaction points within the active site. ijper.org
A study on Toll-like receptor 7 (TLR7) agonists, for instance, developed a pharmacophore model with features including a hydrogen bond donor, a ring aromatic feature, and two hydrophobic characters. researchgate.netnih.gov This validated model was subsequently used to screen a natural product database for new potential modulators. nih.gov Similarly, a pharmacophore-based approach for identifying inhibitors of COT kinase involved creating a model to search for matching features in various chemical databases. researchgate.net
An illustrative pharmacophore model for a series of isoquinoline derivatives might include the features outlined in the table below.
| Pharmacophore Feature | Potential Interacting Group on this compound | Type of Interaction |
| Aromatic Ring (AR) | Isoquinoline Ring System | π-π Stacking |
| Hydrogen Bond Donor (HBD) | 4-hydroxyl group | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | 4-hydroxyl group, Ring Nitrogen | Hydrogen Bonding |
| Hydrophobic (HY) | Trifluoromethyl group, Phenyl portion of isoquinoline | Hydrophobic Interactions |
This hypothetical model would then serve as a template to design new molecules with potentially enhanced activity by modifying the scaffold while maintaining these key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
The development of a QSAR model for a series of compounds related to this compound would involve several key steps:
Data Set Selection: A dataset of isoquinoline derivatives with a range of biological activities against a specific target would be compiled.
Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and quantum chemical properties. researchgate.net
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov
For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various isoquinoline derivatives. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.gov
A QSAR study on a series of pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) developed CoMFA and CoMSIA models that highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties for antibacterial activity. nih.gov Another study on quinazoline-4(3H)-one analogs as EGFR inhibitors also successfully developed robust 3D-QSAR models to guide the design of more potent agents. nih.gov
The table below illustrates the types of descriptors that could be used in a QSAR model for isoquinoline derivatives and their potential influence on activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions and reactivity. |
| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule in the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and stability. researchgate.net |
The insights gained from such a QSAR model would be invaluable for the rational design of novel this compound derivatives with optimized biological activity. For example, if the model indicated that increased electron-withdrawing character at a specific position enhances activity, further modifications could be explored to incorporate substituents with this property.
Investigations into Molecular Mechanisms of Action
Enzyme Inhibition Studies
No data are available on the enzymatic inhibition properties of 7-(Trifluoromethyl)isoquinolin-4-ol.
Kinetic Characterization of Enzyme Inhibition
There are no published studies detailing the kinetic parameters (e.g., IC₅₀, Kᵢ) or the type of enzyme inhibition exerted by this compound.
Mechanism-Based Inhibition Exploration
There is no information available to suggest whether this compound acts as a mechanism-based inhibitor of any enzyme.
Receptor Binding Assays
No receptor binding data have been reported for this compound.
Ligand-Receptor Binding Kinetics
The binding kinetics of this compound to any biological receptor have not been characterized.
Competitive Binding Studies
There are no available results from competitive binding assays involving this compound to determine its affinity for specific receptor sites relative to other ligands.
Target Identification and Validation Methodologies
No studies have been published that identify or validate the biological targets of this compound.
Affinity Chromatography Approaches
There are no published studies that have utilized affinity chromatography to identify the protein targets of this compound. This technique, which involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates, would be a critical step in elucidating its mechanism of action.
Proteomic and Metabolomic Profiling
No proteomic or metabolomic profiling studies have been reported for cells or tissues treated with this compound. Such studies are essential for understanding the broader physiological impact of a compound, revealing changes in protein expression and metabolic pathways that can point to its mode of action and potential therapeutic applications. nih.gov
Signaling Pathway Modulation Studies
There is no available data on how this compound may modulate specific signaling pathways. Research into related quinoline (B57606) and isoquinoline (B145761) derivatives has shown that they can act as inhibitors of various kinases and other enzymes involved in cellular signaling. google.comgoogle.com However, without specific experimental evidence, it is not possible to extrapolate these findings to this compound.
Medicinal Chemistry Applications and Lead Compound Optimization
Design and Synthesis of Potentially Improved Analogues
The development of novel therapeutic agents from a lead compound like 7-(Trifluoromethyl)isoquinolin-4-ol hinges on the strategic design and synthesis of analogues to build a robust structure-activity relationship (SAR). The synthetic versatility of the isoquinoline (B145761) core allows for systematic modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: The synthesis of the core this compound scaffold and its derivatives can be approached through established methods in heterocyclic chemistry. For instance, the synthesis of related 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines has been successfully reported, providing a template for building the core structure. nih.gov Further modifications could draw from synthetic routes developed for other substituted isoquinolines and quinazolines, which often involve cyclization and cross-coupling reactions to introduce diversity. nih.govnih.gov
Analogue Design: Key modifications to the this compound scaffold would include:
Modification of the 4-ol group: The hydroxyl group at the C4 position is a prime site for modification. It can be converted to ethers or esters to alter lipophilicity and cell permeability. Furthermore, it can be replaced with an amino group, which can then be acylated or alkylated to explore additional hydrogen bonding interactions within a target's active site.
Substitution on the Benzene (B151609) Ring: Although the 7-position is fixed with a trifluoromethyl group, other positions on the carbocyclic ring (C5, C6, C8) are available for substitution. Adding small alkyl or halogen groups could probe steric and electronic requirements in the binding pocket.
Aryl Group Introduction: Drawing inspiration from studies on 3-arylisoquinolines that have shown a broad antitumor spectrum, the introduction of various aryl or heteroaryl groups at other positions on the scaffold could lead to enhanced biological activity. nih.gov
Bioisosteric Replacement: The trifluoromethyl group itself could be replaced by other electron-withdrawing groups like a cyano (-CN) or a sulfonyl (-SO2Me) group to fine-tune electronic properties and target interactions.
The rationale behind these designs is to systematically probe the chemical space around the lead scaffold. The introduction of the trifluoromethyl group is expected to enhance metabolic stability and cell permeability, properties that are often beneficial for drug candidates. nih.gov
Table 1: Hypothetical Analogues of this compound and Their Design Rationale
| Compound | Modification from Parent Scaffold | Rationale |
| Analogue A | 4-methoxy derivative | Improve metabolic stability of the 4-position; alter hydrogen bonding capacity. |
| Analogue B | 4-amino derivative | Introduce a basic center and a new hydrogen bond donor. |
| Analogue C | 5-chloro derivative | Probe for additional hydrophobic/halogen bonding interactions. |
| Analogue D | 1-phenyl derivative | Explore potential π-π stacking interactions within the target binding site. |
Strategies for Enhancing Selectivity Towards Specific Biological Targets
A critical challenge in drug development is achieving selectivity for the intended biological target over other related proteins, particularly within large families like protein kinases. High selectivity minimizes off-target effects and potential toxicity. The 7-(trifluoromethyl)isoquinoline (B2618494) scaffold offers several avenues for enhancing selectivity.
Exploiting the Trifluoromethyl Group: The -CF3 group is not merely a passive metabolic blocker. Its steric bulk and strong electron-withdrawing nature can be exploited to achieve selectivity. In a study of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the -CF3 group contributed to selectivity for the enzyme phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. nih.gov This was attributed to the steric intolerance of the -CF3 group at the α2-adrenoceptor and the decreased pKa of the amine, which altered its binding characteristics. nih.gov A similar principle could be applied to this compound to disfavor binding to anti-targets.
Targeting Unique Subpockets: Kinase active sites, while sharing a conserved ATP-binding region, possess adjacent, less-conserved subpockets. Selectivity can be achieved by designing substituents on the isoquinoline ring that form specific interactions with unique amino acid residues in these subpockets. Crystal structures of isoquinoline sulfonamide inhibitors have shown that selectivity for individual kinases is primarily achieved by interactions involving substituents on the isoquinoline ring. pnas.org
Bioisosteric Tethering: Another powerful strategy is to link the isoquinoline scaffold to another pharmacophore to create a hybrid molecule with a new selectivity profile. In one notable example, tethering an isoquinoline moiety to a quinazoline (B50416) core led to derivatives with a 7- to 12-fold enhancement in selectivity for the HER2 kinase over the closely related EGFR. rsc.org This approach could be used to direct the 7-(trifluoromethyl)isoquinoline core towards a specific member of a kinase subfamily.
Exploration of Structure-Based Drug Design Principles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR, to design potent and selective inhibitors. frontiersin.org This rational approach is particularly effective for well-characterized target families like protein kinases.
The isoquinoline scaffold has a proven track record in SBDD campaigns. For example, the crystal structure of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) bound to casein kinase-1 revealed how the isoquinoline ring mimics the adenine (B156593) of ATP to bind in the active site cleft. pnas.org This structural insight provided a blueprint for designing next-generation inhibitors.
An SBDD program for this compound would involve:
Target Selection and Structural Determination: Obtaining a high-resolution crystal structure of the target protein, for instance, a specific cancer-related kinase, in complex with the this compound fragment or a close analogue.
Binding Mode Analysis: Analyzing the co-crystal structure to understand the precise interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the inhibitor and the protein's active site. The interactions of the 4-hydroxyl and 7-trifluoromethyl groups would be of particular interest.
In Silico Design and Optimization: Using the structural information to computationally design modifications to the scaffold. For example, if a hydrophobic pocket is identified near the C5 position of the bound inhibitor, analogues with a lipophilic group at that position would be designed and prioritized for synthesis. This iterative cycle of design, synthesis, and biological testing is a hallmark of modern drug discovery. nih.gov
Fragment-Based Drug Discovery (FBDD) Leveraging the Isoquinoline Scaffold
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. researchoutreach.org These initial fragment hits serve as starting points for optimization into more potent, drug-like molecules. researchgate.net The isoquinoline scaffold is an ideal template for FBDD.
In a successful FBDD campaign targeting phosphoinositide-dependent kinase-1 (PDK1), an isoquinolone fragment was identified as an initial hit with low micromolar activity. nih.gov Through a "fragment growing" strategy, where chemical extensions were systematically added to the core, researchers developed a lead compound with significantly improved potency and selectivity. nih.gov
Table 2: Example of Fragment-to-Lead Optimization for an Isoquinolone-Based PDK1 Inhibitor
| Compound | Structure | PDK1 IC50 | Ligand Efficiency (LE) |
| Fragment Hit (5) | 870 µM | 0.39 | |
| Intermediate (16) | 41.4 µM | 0.33 | |
| Lead Compound (24) | 1.8 µM | 0.42 | |
| Data sourced from a study on novel isoquinolone PDK1 inhibitors. nih.gov |
This case study demonstrates the FBDD workflow. The this compound molecule could itself be considered a fragment or serve as the basis for designing a fragment library. An FBDD approach would involve:
Fragment Screening: Screening a library containing the isoquinoline core against a target of interest using biophysical techniques like NMR spectroscopy or surface plasmon resonance. nih.govnih.gov
Hit Validation: Confirming the binding of fragment hits and determining their binding mode, ideally through X-ray crystallography.
Fragment Optimization: Growing the validated fragment hit by adding functional groups to improve interactions with the target or linking two or more fragments that bind to adjacent sites. researchoutreach.orgnih.gov This process efficiently explores the chemical space to build high-affinity lead compounds from low-affinity starting points.
Future Research Directions and Unexplored Avenues
Application in Novel Therapeutic Areas
The isoquinoline (B145761) nucleus is associated with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The unique substitution pattern of 7-(trifluoromethyl)isoquinolin-4-ol could be leveraged to explore novel therapeutic applications.
Oncology: Many potent anticancer agents are based on the isoquinoline framework, which can interact with various targets, including tubulin and topoisomerase enzymes. nih.govresearchgate.net The 4-hydroxy-isoquinoline moiety is a known pharmacophore that could be directed toward kinase inhibition, a critical target in cancer therapy. The electron-withdrawing nature of the CF3 group at the 7-position could modulate the electronic properties of the aromatic system, potentially leading to novel interactions and selectivity profiles against specific cancer-related kinases. Future research could involve screening this compound against a panel of cancer cell lines and kinases to identify potential antiproliferative activity.
Neurodegenerative Diseases: Isoquinoline alkaloids and their derivatives have shown potential in the context of complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov The trifluoromethyl group is known to increase lipophilicity, which can enhance a molecule's ability to penetrate the blood-brain barrier—a critical requirement for centrally-acting drugs. mdpi.comnih.gov A study on related 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines found them to be selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme implicated in neurological processes. nih.gov This suggests that the this compound scaffold could be a starting point for developing selective modulators of neuro-targets.
Infectious Diseases: The quinoline (B57606) and isoquinoline scaffolds are present in several antimicrobial and antiparasitic drugs. For instance, derivatives of the related 7-(trifluoromethyl)-4-aminoquinoline have been explored for their hypotensive properties. nih.gov The unique electronic and steric properties conferred by the CF3 and -OH groups could be exploited to design novel agents against drug-resistant bacteria or parasites, such as those responsible for leishmaniasis. nih.gov
| Conceptual Therapeutic Area | Potential Molecular Target Class | Rationale based on Scaffold |
| Oncology | Protein Kinases, Tubulin, Topoisomerases | Isoquinoline core is a known scaffold for anticancer agents. nih.govnih.gov |
| Neurodegenerative Disorders | CNS Enzymes (e.g., PNMT), Receptors | CF3 group may enhance blood-brain barrier penetration. nih.gov |
| Infectious Diseases | Bacterial or Parasitic Enzymes | Isoquinoline/quinoline core is present in existing anti-infectives. |
Integration with Advanced Drug Delivery Systems (Conceptual)
The clinical potential of a promising compound can be limited by poor solubility or unfavorable pharmacokinetic properties. Advanced drug delivery systems offer a strategy to overcome these limitations. For this compound, which is predicted to have low water solubility, these approaches are particularly relevant.
Nano-formulations: Encapsulating the compound in nanoparticle-based systems, such as liposomes or polymeric micelles, could significantly improve its aqueous solubility and bioavailability. These formulations can also be engineered for targeted delivery to specific tissues, such as tumors, by decorating the nanoparticle surface with targeting ligands. This would enhance efficacy while minimizing off-target side effects.
Co-amorphous Systems: A modern formulation strategy involves creating a co-amorphous solid with another small molecule (a co-former), which can be an excipient or another active pharmaceutical ingredient. nih.gov This approach prevents the crystallization of the drug, maintaining it in a higher-energy, more soluble amorphous state. nih.gov Future work could explore the development of a stable co-amorphous formulation of this compound to enhance its dissolution rate and oral absorption.
Exploration of Polypharmacology and Multi-Target Ligands
Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov A single-target approach may therefore be insufficient. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging and promising strategy. nih.gov
The this compound scaffold is an ideal starting point for creating multi-target ligands. The isoquinoline core can be seen as an anchor, while its substitution points (including the nitrogen atom and open positions on the benzene (B151609) ring) can be functionalized to engage with different biological targets simultaneously. For example, natural isoquinoline alkaloids have been identified as having multimodal activity relevant to complex diseases. nih.gov By strategically modifying the this compound core, it may be possible to design dual inhibitors, for instance, a compound that inhibits both a protein kinase and a protein involved in drug resistance, offering a synergistic therapeutic effect.
Development of Prodrug Strategies (Conceptual)
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach can be used to improve properties such as solubility, stability, or site-specific delivery. nih.gov
For this compound, the 4-hydroxyl group is an ideal handle for prodrug development.
Improving Solubility: The hydroxyl group can be esterified with a highly polar moiety, such as a phosphate (B84403) or an amino acid, to create a water-soluble prodrug. This phosphate ester would be readily cleaved by endogenous phosphatases in the body to release the active 4-hydroxy compound. This strategy is a well-established method for improving the formulation of intravenous drugs.
Targeted Delivery: A "bio-oxidizable" prodrug strategy, similar to that designed for quinoline-based inhibitors, could be conceptually applied. nih.gov This might involve modifying the isoquinoline nitrogen to create a dihydroisoquinoline precursor that is selectively oxidized to the active, charged isoquinolinium species within the central nervous system.
Esterase-Activated Prodrugs: The hydroxyl group could be linked to a promoiety via an ester bond. This bond would be stable in circulation but would be hydrolyzed by esterase enzymes, which are abundant in various tissues, to release the active drug. nih.gov
| Prodrug Strategy | Attachment Point | Promoieity Example | Activation Mechanism | Goal |
| Phosphate Ester | 4-hydroxyl | Monophosphate | Alkaline Phosphatases | Improve water solubility |
| Amino Acid Ester | 4-hydroxyl | Glycine, Alanine | Esterases/Peptidases | Improve solubility/transport |
| Bio-oxidizable | Isoquinoline Nitrogen | N-methyl-dihydroisoquinoline | In vivo oxidation | CNS-targeted delivery |
High-Throughput Screening Library Design Based on this compound Scaffold
To fully explore the potential of this molecule, the this compound core can serve as the foundation for a focused chemical library. High-throughput screening (HTS) of such a library against a diverse range of biological targets could rapidly identify novel lead compounds. bohrium.comnih.gov
The design of this library would involve systematic chemical modifications at various positions of the isoquinoline ring. The goal is not random diversification, but the creation of a "smart" library that explores relevant chemical space.
Scaffold-Based Design: The this compound structure would be the central scaffold. Its inherent properties—a rigid bicyclic core, a hydrogen-bond-donating hydroxyl group, and a metabolically robust trifluoromethyl group—provide a strong starting point.
Key Diversification Points:
Position 1: This position is synthetically accessible and substitution here can significantly impact activity. Introducing various aryl or alkyl groups could probe interactions with hydrophobic pockets in target proteins.
The 4-OH Group: While essential for some interactions, it could be converted to ethers or esters to fine-tune properties or to serve as a handle for bioconjugation.
The Benzene Ring: The remaining open positions on the benzene ring (C-5, C-6, C-8) could be substituted with small, diverse functional groups (e.g., halogens, methoxy (B1213986), amino groups) to modulate electronic properties and explore additional binding interactions.
The Isoquinoline Nitrogen: The nitrogen atom can be quaternized or used as a point of attachment for various side chains, altering the compound's charge, solubility, and target profile.
By generating a library of a few hundred or thousand related compounds and screening them in HTS campaigns, researchers could quickly map the structure-activity relationships (SAR) around this promising scaffold, accelerating the journey from a chemical curiosity to a potential therapeutic candidate.
Q & A
Basic: What are the established synthetic routes for 7-(Trifluoromethyl)isoquinolin-4-ol, and how can purity be ensured post-synthesis?
Methodological Answer:
The synthesis of trifluoromethyl-substituted isoquinoline derivatives typically involves cyclization of pre-functionalized aromatic precursors. For example, trifluoromethyl groups can be introduced via Ullmann coupling or nucleophilic aromatic substitution using halogenated intermediates . Post-synthesis, purity is validated through high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis of residual solvents or by-products can be performed using gas chromatography-mass spectrometry (GC-MS) .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming the presence and electronic environment of the trifluoromethyl group. Chemical shifts typically range between -60 to -70 ppm, influenced by adjacent substituents .
- ¹H/¹³C NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) to resolve aromatic proton splitting patterns. Coupling constants (e.g., J = 8–10 Hz for ortho-protons) help confirm regiochemistry .
- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺. Retention times should align with known analogs (e.g., 1.57 minutes under SMD-TFA05 conditions) .
Advanced: How can reaction yields be optimized when synthesizing this compound derivatives under iodination conditions?
Methodological Answer:
Low yields during iodination (e.g., using N-iodosuccinimide) may arise from competing side reactions. Strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance electrophilic substitution but may require strict temperature control (0–5°C) to suppress decomposition .
- Catalytic Additives : Adding 1–2 mol% of Lewis acids (e.g., ZnCl₂) can accelerate iodination by activating the substrate.
- Workup : Purify via C18 reverse-phase chromatography (acetonitrile/water gradients) to separate mono- and di-iodinated by-products .
Advanced: How should researchers resolve contradictions in spectral data for trifluoromethyl-substituted isoquinolines?
Methodological Answer:
Discrepancies in NMR or mass spectra often stem from:
- Rotamers : The trifluoromethyl group’s steric bulk can create rotational isomers, causing split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Residual Solvents : DMF or DMSO signals may overlap with analyte peaks. Employ exhaustive drying or deuterium exchange .
- Isomeric By-products : LCMS with tandem MS/MS fragmentation distinguishes regioisomers by comparing fragment ions (e.g., m/z 658 → 500 for primary cleavage) .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethyl group:
- Electrostatic Potential Maps : Identify electron-deficient sites for nucleophilic attack (e.g., C-5 position due to para-directing effects).
- Transition-State Analysis : Simulate activation barriers for SNAr reactions to prioritize solvents (e.g., THF vs. DMF) or catalysts .
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds (typically >150°C for trifluoromethyl aromatics).
- Light Sensitivity : Store in amber vials at -20°C. Monitor UV-vis spectra (200–400 nm) for absorbance shifts indicating photodegradation .
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) and quantify degradation via HPLC area-under-curve (AUC) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
